molecular formula C11H16ClFN2 B3043836 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride CAS No. 934991-99-8

1-(3-Fluorophenyl)-1,4-diazepane hydrochloride

Cat. No.: B3043836
CAS No.: 934991-99-8
M. Wt: 230.71 g/mol
InChI Key: QFTMSGGXZHVBMR-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1,4-diazepane hydrochloride: is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a fluorophenyl group attached to a diazepane ring, which is further stabilized by the addition of hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride typically involves the reaction of 3-fluoroaniline with a suitable diazepane precursor. The process can be summarized as follows:

    Formation of the Intermediate: 3-Fluoroaniline is reacted with a diazepane precursor under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the diazepane ring structure.

    Hydrochloride Addition: The final step involves the addition of hydrochloride to stabilize the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1,4-diazepane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The diazepane ring structure provides stability and facilitates the interaction with target molecules.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)piperazine hydrochloride
  • 1-(3-Fluorophenyl)biguanide hydrochloride
  • 3-Fluorophenylhydrazine hydrochloride

Comparison: 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 1-(3-Fluorophenyl)piperazine hydrochloride, it exhibits different reactivity and binding characteristics. The presence of the diazepane ring also influences its solubility and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-fluorophenyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-4-11(9-10)14-7-2-5-13-6-8-14;/h1,3-4,9,13H,2,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTMSGGXZHVBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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